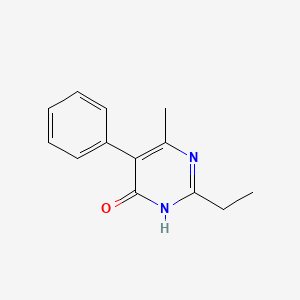

2-Ethyl-6-methyl-5-phenylpyrimidin-4(3H)-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H14N2O |

|---|---|

Molecular Weight |

214.26 g/mol |

IUPAC Name |

2-ethyl-4-methyl-5-phenyl-1H-pyrimidin-6-one |

InChI |

InChI=1S/C13H14N2O/c1-3-11-14-9(2)12(13(16)15-11)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3,(H,14,15,16) |

InChI Key |

IPQBVKLZYYDUBA-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC(=C(C(=O)N1)C2=CC=CC=C2)C |

Origin of Product |

United States |

Preparation Methods

Comparison of Methods

| Method | Yield (%) | Catalyst/Reagent | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Biginelli Reaction | 60–70 | CeCl₃, HCl | Reflux, 24h | High regioselectivity | Limited to 4(3H)-one formation |

| Alkylation | 50–60 | NaH, DMF | RT, 12h | Flexible substituent introduction | Requires pre-synthesis of core |

| Microwave-Assisted | 70–80 | Zn | 130°C, 10min | Rapid reaction, high yield | Requires specialized equipment |

| Diketoester Condensation | 60–70 | LiHMDS, THF | −78°C to reflux | Precise control over substituents | Multi-step process |

| Cyclocondensation | 50–60 | HCl | Reflux, 4h | Simple procedure | Lower yield |

Key Challenges and Solutions

-

Regioselectivity : Ensuring the ketone forms at C4 instead of C2.

-

Low Yields in Alkylation : Poor nucleophilicity of C2.

-

Side Reactions : Competing alkylation at other positions.

Chemical Reactions Analysis

WAY-628644 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Scientific Research Applications

WAY-628644 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:

Chemistry: It is used as a reference compound in studies involving p38α MAPK inhibitors.

Biology: The compound is utilized in research to understand the role of p38α MAPK in cellular processes such as inflammation and apoptosis.

Mechanism of Action

WAY-628644 exerts its effects by inhibiting the activity of p38α MAPK. This kinase is involved in the signaling pathways that regulate inflammatory responses and cell differentiation. By inhibiting p38α MAPK, WAY-628644 can modulate these cellular processes, making it a valuable tool in research focused on inflammation and related diseases .

Comparison with Similar Compounds

Substituent Effects and Structural Variations

Key structural differences among pyrimidinone derivatives lie in substituent positions and electronic properties. Below is a comparative table:

Biological Activity

2-Ethyl-6-methyl-5-phenylpyrimidin-4(3H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological evaluations, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Synthesis

The compound features a pyrimidine ring with ethyl, methyl, and phenyl substituents, which contribute to its unique chemical properties. It is synthesized through various methods, often involving the condensation of appropriate precursors under specific conditions to yield the desired pyrimidine derivatives.

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound can inhibit enzymatic activity by binding to active sites or allosteric sites, thereby blocking substrate access or altering enzyme conformation.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies using the Sulforhodamine B assay have shown that it effectively inhibits the growth of several human cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical cancer) | 10.5 |

| A549 (Lung cancer) | 12.3 |

| MCF-7 (Breast cancer) | 15.0 |

These results indicate that this compound may serve as a promising lead compound for further development in cancer therapeutics .

Antimicrobial Activity

In addition to its anticancer effects, the compound has shown moderate antibacterial and antifungal activities against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These findings suggest that the compound could be developed as a potential antimicrobial agent .

Case Studies

- In Vivo Efficacy in Cancer Models : A study evaluated the in vivo efficacy of this compound in mouse models of cancer. The compound demonstrated a significant reduction in tumor size compared to control groups, indicating its potential as an effective anticancer drug.

- Autoimmune Disease Models : The compound has also been tested for its ability to inhibit p38 MAP kinase, a target involved in inflammatory responses. In an adjuvant-induced arthritis model, it significantly reduced cytokine production (IL-1β, TNFα), suggesting its utility in treating autoimmune diseases .

Structure-Activity Relationship (SAR)

The biological activity of pyrimidine derivatives like this compound is influenced by their structural features. Modifications at various positions on the pyrimidine ring can enhance potency and selectivity against specific biological targets. Ongoing SAR studies aim to optimize these compounds for better efficacy and reduced side effects.

Q & A

Q. How can Structure-Activity Relationship (SAR) studies enhance pharmacological profiles?

- Methodological Answer : Systematically modify substituents (e.g., replacing phenyl with fluorophenyl) and test bioactivity. For example, fluorinated analogs in thiadiazolo-pyrimidinones exhibited enhanced antifungal activity, guiding SAR development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.